molecular formula C8H7F2N3 B8508703 1-(2-Azido-1-fluoroethyl)-3-fluorobenzene

1-(2-Azido-1-fluoroethyl)-3-fluorobenzene

Cat. No.: B8508703
M. Wt: 183.16 g/mol
InChI Key: ROSHQDFZAFYUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azido-1-fluoroethyl)-3-fluorobenzene is a useful research compound. Its molecular formula is C8H7F2N3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

1-(2-azido-1-fluoroethyl)-3-fluorobenzene

InChI

InChI=1S/C8H7F2N3/c9-7-3-1-2-6(4-7)8(10)5-12-13-11/h1-4,8H,5H2

InChI Key

ROSHQDFZAFYUHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN=[N+]=[N-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 11 (2.3 g, 10.5 mmol) in dry DMSO (15 mL) was added NaN3 (1.0 g, 15.7 mmol). The reaction solution was allowed to stir at 65° C. for 4 h then cooled to room temperature. The reaction mixture was partitioned between EtOAc (300 mL) and H2O (200 mL). The organic layer was washed with H2O (200 mL), brine (200 mL), and dried over Na2SO4. The solvents were removed by rotary evaporation and the crude product was purified by flash column chromatography (EtOAc/hexanes, 1:18-1:9) to yield 12 (1.6 g, 85%) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 3.40-3.50 (dd, J=3.0, 13.5, 0.5H), 3.50-3.60 (dd, J=3.0, 13.5 Hz, 0.5H), 3.60-3.75 (m, 1H), 5.50-5.60 (dd, J=3.0, 8.0 Hz, 0.5H), 5.65-5.80 (dd, J=3.0, 8.0 Hz, 0.5H), 7.00-7.20 (m, 3H), 7.30-7.50 (m, 1H); 13C NMR (125 MHz, CDCl3) δ 55.9, 56.1, 91.82, 91.84, 93.2, 93.3, 112.78, 112.84, 112.96, 113.03, 116.19, 116.20, 116.36, 116.38, 121.24, 121.27, 121.30, 121.33, 130.7, 130.8, 139.09, 139.15, 139.25, 139.31, 162.1, 164.1; GC-MS calcd for C8H7F2N3 183. found 183.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
85%

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